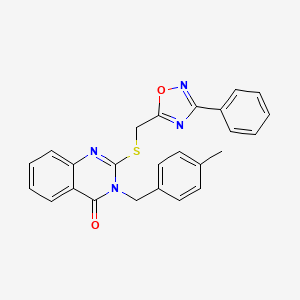![molecular formula C23H19F2N3O3S B2361607 N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252850-59-1](/img/no-structure.png)
N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19F2N3O3S and its molecular weight is 455.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
A study focused on the development of radioligands for PET imaging, specifically targeting the translocator protein (18 kDa). The research involved synthesizing derivatives with a fluorine atom in their structure, allowing for labeling with fluorine-18 and enabling in vivo imaging using PET. This approach demonstrates the potential of similar compounds in diagnostic imaging and neurology research (Dollé et al., 2008).
Heterocyclic Compound Synthesis
Another study explored the formation and structural determination of heterocyclic derivatives of guanidine, highlighting the diverse synthetic routes available for creating complex molecules for further biological evaluation. This research underscores the importance of structural analysis in the development of pharmaceuticals (Banfield et al., 1987).
Antimicrobial and Antifungal Activities
Research on novel heterocyclic compounds having a sulfamido moiety showed their potential in antimicrobial and antifungal applications. The study involved synthesizing a series of compounds and evaluating their bioactivities, demonstrating the utility of such compounds in addressing infectious diseases (Nunna et al., 2014).
Synthesis and Biological Evaluation of Pyrazole Derivatives
A study on the solvent-free synthesis of pyrazole derivatives and their subsequent biological evaluation for antibacterial activity illustrates the potential therapeutic applications of these compounds. This research contributes to the ongoing search for new antibacterial agents amid rising antibiotic resistance (Aggarwal et al., 2014).
Neuroinflammation Imaging with TSPO Ligands
The synthesis and evaluation of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) offer insights into the early detection of neuroinflammatory processes. This research provides a foundation for developing diagnostic tools for neurodegenerative diseases (Damont et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,5-difluoroaniline with 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride, followed by the reduction of the resulting intermediate and subsequent acetylation to yield the final product.", "Starting Materials": [ "2,5-difluoroaniline", "3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Sodium borohydride", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Condensation of 2,5-difluoroaniline with 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of pyridine to yield the intermediate product.", "Step 2: Reduction of the intermediate product with sodium borohydride to yield the corresponding amine intermediate.", "Step 3: Acetylation of the amine intermediate with acetic anhydride in the presence of pyridine to yield the final product." ] } | |
CAS-Nummer |
1252850-59-1 |
Molekularformel |
C23H19F2N3O3S |
Molekulargewicht |
455.48 |
IUPAC-Name |
N-(2,5-difluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19F2N3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-18-10-16(24)5-6-17(18)25/h3-10H,11-12H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
QVFQCGDZDNUMTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2361525.png)
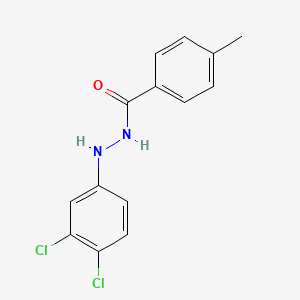

![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)
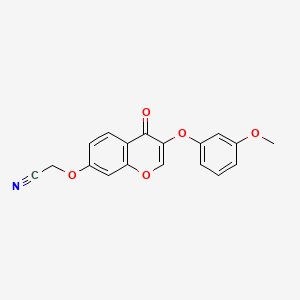

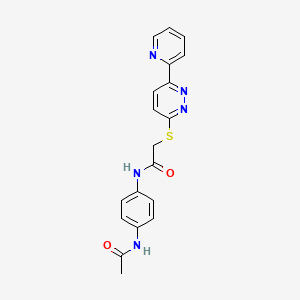
![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)
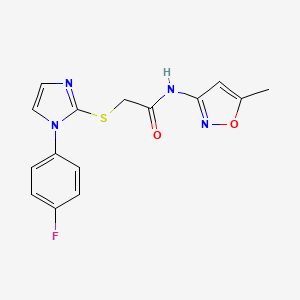
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
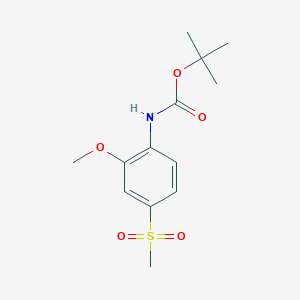
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)

